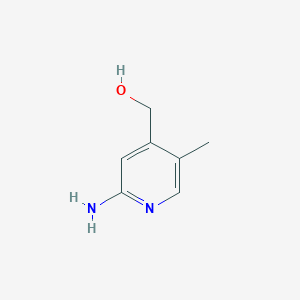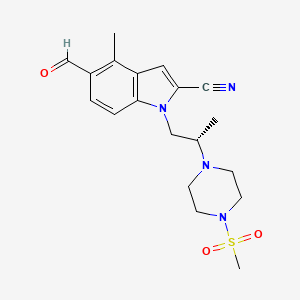
Methyl 3-phenylcinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-phenylcinnamate is an organic compound with the molecular formula C16H14O2. It is a derivative of cinnamic acid and is characterized by the presence of a phenyl group attached to the cinnamate backbone. This compound is known for its pleasant aroma and is often used in the fragrance industry. Additionally, it has been studied for its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-phenylcinnamate can be synthesized through the esterification of cinnamic acid with methanol in the presence of an acid catalyst. One common method involves the use of sulfuric acid as a catalyst, where cinnamic acid and methanol are refluxed together to form the ester . Another method involves the use of deep eutectic solvents (DESs) such as choline chloride and p-toluenesulfonic acid monohydrate to catalyze the esterification reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow microreactors. These reactors provide a controlled environment for the reaction, allowing for high conversion rates and efficient production. The use of enzymatic catalysts, such as Lipozyme® TL IM, has also been explored for the synthesis of cinnamate derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-phenylcinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used for the oxidation of this compound.
Reduction: Lithium aluminum hydride (LiAlH) is often used for the reduction of the ester group.
Substitution: Bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions.
Major Products Formed:
Oxidation: The major product is 3-phenylcinnamic acid.
Reduction: The major product is 3-phenylcinnamyl alcohol.
Substitution: Brominated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: It is used as a starting material for the synthesis of various cinnamate derivatives.
Biology: The compound has shown antimicrobial activity against pathogenic fungi and bacteria.
Medicine: Research has indicated potential anti-inflammatory and analgesic properties of cinnamate derivatives.
Mécanisme D'action
The biological activity of methyl 3-phenylcinnamate is attributed to its interaction with cellular components. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . Molecular docking studies have suggested that the compound targets specific enzymes in pathogenic microorganisms, inhibiting their function and growth .
Comparaison Avec Des Composés Similaires
Methyl 3-phenylcinnamate can be compared with other cinnamate derivatives such as:
Methyl cinnamate: Similar in structure but lacks the phenyl group on the cinnamate backbone.
Ethyl cinnamate: Similar ester functionality but with an ethyl group instead of a methyl group.
Cinnamic acid: The parent compound without the ester group.
Uniqueness: this compound is unique due to the presence of both the phenyl group and the ester functionality, which contribute to its distinct chemical properties and biological activities. Its combination of aromaticity and ester reactivity makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
methyl (E)-3-(3-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)11-10-13-6-5-9-15(12-13)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
Clé InChI |
KCVJXVYRQXJNDD-ZHACJKMWSA-N |
SMILES isomérique |
COC(=O)/C=C/C1=CC(=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C=CC1=CC(=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
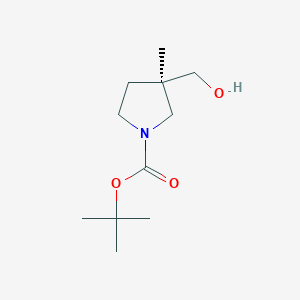


![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
![4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)
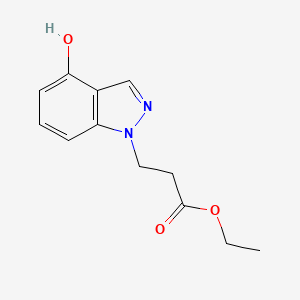
![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)
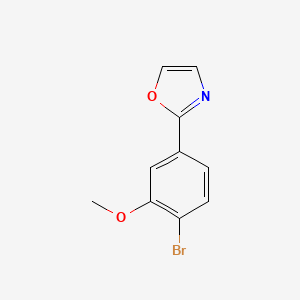

![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)
